N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide is a chemical compound characterized by the molecular formula . This compound features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is connected to a carboxamide group and a 5-chloro-2-methoxyphenyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound is classified under the category of amides, specifically as a substituted carboxamide. It is recognized for its structural complexity and is often studied for its biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its systematic nomenclature, which aids in identifying its chemical structure clearly.
The synthesis of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide typically involves a two-step reaction process:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide can be described as follows:
InChI=1S/C14H19ClN2O2/c1-19-13-7-6-11(15)10-12(13)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
The structure includes:
N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide can participate in various chemical reactions:
Key physical properties of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide include:
Relevant chemical properties include:
These properties are critical for understanding how the compound behaves in different environments and its potential applications .
N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide has potential applications primarily in medicinal chemistry. Its structural characteristics suggest it could serve as a scaffold for developing new pharmaceuticals targeting various diseases. Research into similar compounds indicates they may exhibit anti-inflammatory, analgesic, or anticancer properties, making this compound a candidate for further investigation in drug discovery programs .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: